

Introduction: The Strategic Importance of a Versatile Cyclopentenone Building Block

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Compound of Interest

Compound Name: 4-Oxocyclopent-2-en-1-yl acetate

Cat. No.: B1595373

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4-Oxocyclopent-2-en-1-yl acetate, identified by its CAS number 768-48-9, is a functionally dense and highly versatile building block in modern organic synthesis.^[1] Its compact five-membered ring is adorned with three key functionalities: an α,β -unsaturated ketone (enone), a chiral center at the C4 position, and an acetate group which can serve as a competent leaving group. This strategic combination of reactive sites allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of complex natural products and pharmacologically active molecules.^[2] Notably, the cyclopentenone motif is a core structural feature in a subclass of prostaglandins, compounds with profound physiological effects, solidifying the importance of synthons like **4-oxocyclopent-2-en-1-yl acetate** in drug discovery and development.^{[3][4]}

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of **4-Oxocyclopent-2-en-1-yl acetate**, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity, offering field-proven insights to empower its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its practical application, from reaction setup to purification and characterization.

Key Properties

The essential physicochemical data for **4-Oxocyclopent-2-en-1-yl acetate** are summarized below for quick reference.[1][5]

Property	Value	Source
CAS Number	768-48-9	[PubChem[5], Guidechem[1]]
Molecular Formula	C ₇ H ₈ O ₃	[PubChem[5], Guidechem[1]]
Molecular Weight	140.14 g/mol	[PubChem[5], Guidechem[1]]
IUPAC Name	(4-oxocyclopent-2-en-1-yl) acetate	[PubChem[5]]
Appearance	Colorless liquid	[Guidechem[1]]
Boiling Point	223.0 ± 40.0 °C (Predicted)	[Guidechem[1]]
Density	1.16 ± 0.1 g/cm ³ (Predicted)	[Guidechem[1]]
Flash Point	92 °C	[Guidechem[1]]
SMILES	CC(=O)OC1CC(=O)C=C1	[PubChem[5]]
InChIKey	YNCKAQVPQJWLJW-UHFFFAOYSA-N	[PubChem[5]]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of **4-Oxocyclopent-2-en-1-yl acetate**. Key spectral features are available through various databases.

- ¹H NMR: The proton NMR spectrum is characteristic of the structure, showing signals for the vinyl protons, the methine proton adjacent to the acetate, the diastereotopic methylene protons, and the acetyl methyl group.[6]
- ¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbons (ketone and ester), the olefinic carbons, the methine carbon bearing the acetate, the methylene carbon, and the methyl carbon of the acetate group.[6]

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the enone system and the ester group.[5]
- Mass Spectrometry (MS): Mass spectral data provide confirmation of the molecular weight and can reveal fragmentation patterns useful for structural elucidation.[5]

Synthesis of the Cyclopentenone Core: The Nazarov Cyclization

While numerous specific routes to substituted cyclopentenones exist, the Nazarov cyclization stands as a cornerstone reaction for the construction of the core five-membered ring.[7] This reaction involves the acid-catalyzed 4π -electrocyclic ring closure of a divinyl ketone.[3][8]

Mechanistic Overview

The power of the Nazarov cyclization lies in its ability to rapidly build molecular complexity from acyclic precursors. The generally accepted mechanism, driven by a protic or Lewis acid catalyst, is a testament to the principles of pericyclic reactions and carbocation chemistry.[3][9]

- Activation: The reaction initiates with the coordination of an acid catalyst (e.g., a Lewis acid like SnCl_4 or a Brønsted acid) to the carbonyl oxygen of the divinyl ketone. This activation polarizes the system and generates a pentadienyl cation.[9]
- Electrocyclization: The key step is a thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation, as dictated by the Woodward-Hoffmann rules. This forms a new sigma bond and generates a resonance-stabilized oxyallyl cation intermediate.[3][8]
- Elimination & Tautomerization: The reaction cascade concludes with the elimination of a proton from a carbon adjacent to the cation, followed by tautomerization of the resulting enol to furnish the stable cyclopentenone product.[9]

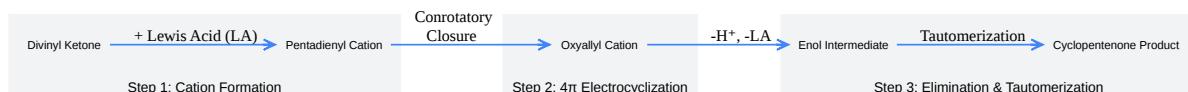


Figure 1: Generalized Mechanism of the Nazarov Cyclization

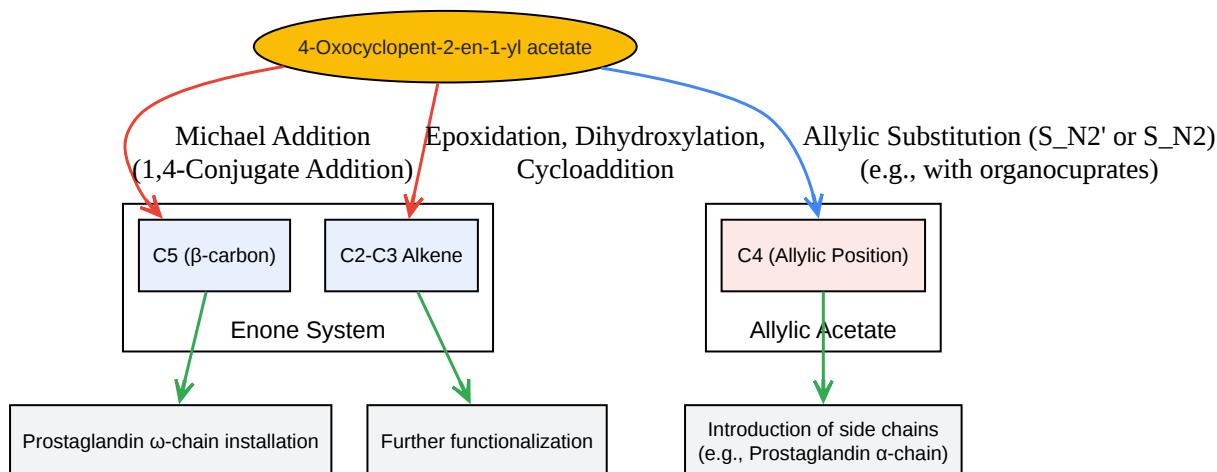


Figure 2: Key Reactive Sites and Transformations

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